6-Bromo vs. 8-Bromo Regioisomer Divergence in HIV-1 Integrase ALLINI Antiviral Potency and A128T Mutant Resistance Profile
In a direct comparative study of multi-substituted quinoline ALLINIs, the addition of bromine at either the 6-position or the 8-position of the quinoline core improved antiviral properties relative to the unsubstituted parent [1]. However, functional divergence between the two regioisomers was conclusively demonstrated: the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness against the same mutant [1]. This establishes that the 6-bromo position is a critical determinant of resistance susceptibility in the quinoline ALLINI pharmacophore, and that the 6-bromo and 8-bromo regioisomers are not functionally redundant despite their chemical similarity.
| Evidence Dimension | Antiviral activity retention against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | 6-Bromo regioisomer: significant loss of potency against A128T mutant virus (qualitative observation; exact IC50 fold-change not numerically reported in the study) [1] |
| Comparator Or Baseline | 8-Bromo regioisomer: retained full effectiveness against A128T mutant virus [1] |
| Quantified Difference | Qualitative divergence: 6-bromo → potency loss; 8-bromo → full potency retention. The study explicitly notes the contrast between the two regioisomers. |
| Conditions | HIV-1 IN multimerization assay; ALLINI-resistant IN A128T mutant virus; quinoline-based ALLINI scaffold with substitutions at the 6 or 8 position [1] |
Why This Matters
For researchers developing ALLINIs or studying HIV-1 integrase resistance mechanisms, the 6-bromo substitution on CAS 926199-81-7 provides a regiospecific interaction with the IN dimer interface that cannot be replicated by the 8-bromo isomer, directly impacting experimental outcomes in resistance profiling studies.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022 Jul 2;14(7):1466. doi:10.3390/v14071466. PMID: 35891444; PMCID: PMC9324412. View Source
